molecular formula C18H21N3O2 B11320576 N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide

N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide

Cat. No.: B11320576
M. Wt: 311.4 g/mol
InChI Key: HWYPXTNMUZUBIO-UHFFFAOYSA-N
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Description

N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a morpholine ring attached to a naphthalene derivative, which includes a cyano group and a carboxamide group. Its complex structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent-free reactions or the use of specific catalysts to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted naphthalene compounds.

Scientific Research Applications

N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activities, making it a subject of interest in biochemical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play crucial roles in its reactivity and binding affinity to various receptors or enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide
  • N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
  • N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-2-carboxamide

Uniqueness

N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)morpholine-4-carboxamide

InChI

InChI=1S/C18H21N3O2/c1-18(2)11-13-5-3-4-6-14(13)16(15(18)12-19)20-17(22)21-7-9-23-10-8-21/h3-6H,7-11H2,1-2H3,(H,20,22)

InChI Key

HWYPXTNMUZUBIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N3CCOCC3)C

Origin of Product

United States

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